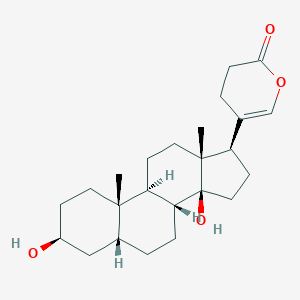

22,23-Dihydrobufalin

描述

22,23-Dihydrobufalin (CAS: 123623-38-1; molecular formula: C₂₄H₃₆O₄) is a dihydro derivative of bufalin, a cardiotonic steroid historically associated with toad venom. The structural modification involves hydrogenation at the C22–C23 double bond of bufalin, which may alter its physicochemical properties and biological activity . Further research is required to elucidate its exact mechanisms and therapeutic applications.

属性

CAS 编号 |

123623-38-1 |

|---|---|

分子式 |

C24H36O4 |

分子量 |

388.5 g/mol |

IUPAC 名称 |

5-[(3S,5R,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-3,4-dihydropyran-2-one |

InChI |

InChI=1S/C24H36O4/c1-22-10-7-17(25)13-16(22)4-5-20-19(22)8-11-23(2)18(9-12-24(20,23)27)15-3-6-21(26)28-14-15/h14,16-20,25,27H,3-13H2,1-2H3/t16-,17+,18-,19+,20-,22+,23-,24+/m1/s1 |

InChI 键 |

LESMUPYSKQPXRH-BMPKRDENSA-N |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=COC(=O)CC5)O)C)O |

手性 SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)CC5)O)C)O |

规范 SMILES |

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=COC(=O)CC5)O)C)O |

同义词 |

22,23-dihydrobufalin |

产品来源 |

United States |

相似化合物的比较

Table 1: Structural and Functional Comparison of Bufalin and 22,23-Dihydrobufalin

Functional Comparison with 22,23-Dihydrospinasterol

22,23-Dihydrospinasterol, isolated from Citrullus colocynthis leaves, demonstrates how dihydro modifications enhance bioactivity in triterpenoids. Compared to its parent compound, spinasterol, the dihydro derivative exhibits superior insecticidal and antifungal potency:

Table 2: Bioactivity of Spinasterol and 22,23-Dihydrospinasterol

| Compound | LC₅₀ (mg/L) | EC₅₀ (mg/L) | Key Activities |

|---|---|---|---|

| Spinasterol | 0.0015 | 0.0003 | Antioxidant, antifungal |

| 22,23-Dihydrospinasterol | 0.001 | 0.0002 | Enhanced insecticidal |

The reduced LC₅₀ and EC₅₀ values of 22,23-Dihydrospinasterol suggest that hydrogenation improves lipid solubility or membrane permeability, a trend that may extend to other dihydro derivatives like 22,23-Dihydrobufalin .

Pharmacological Comparison with Dihydroavermectin Derivatives

Dihydro modifications are critical in veterinary medicine, as seen in 22,23-dihydroavermectin Bla/Blb, which constitute >80% of ivermectin formulations. These derivatives exhibit enhanced stability and anthelmintic efficacy compared to avermectin, targeting parasitic nematodes in livestock . While 22,23-Dihydrobufalin’s applications remain unexplored, this parallels the role of hydrogenation in optimizing drug delivery and activity across compound classes.

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。